1-Fluoro-4-(nitromethyl)benzene
Overview
Description
1-Fluoro-4-(nitromethyl)benzene is an organic compound with the molecular formula C₇H₆FNO₂ It is a derivative of benzene, where a fluorine atom and a nitromethyl group are substituted at the para positions
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Fluoro-4-(nitromethyl)benzene can be synthesized through several methods. One common approach involves the nitration of 1-fluoro-4-methylbenzene. The reaction typically uses a mixture of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the nitromethyl derivative.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the selectivity and overall production rate.
Chemical Reactions Analysis
Types of Reactions: 1-Fluoro-4-(nitromethyl)benzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atom can be substituted by nucleophiles in reactions such as nucleophilic aromatic substitution.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as hydroxide ions, under basic conditions.
Oxidation: Potassium permanganate, acidic or basic medium.
Major Products Formed:
Reduction: 1-Fluoro-4-(aminomethyl)benzene.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Oxidation: 1-Fluoro-4-(carboxymethyl)benzene.
Scientific Research Applications
1-Fluoro-4-(nitromethyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways involving nitro and fluoro groups.
Industry: Used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Fluoro-4-(nitromethyl)benzene involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the fluorine atom can influence the compound’s reactivity and binding affinity to biological targets. These interactions can affect cellular pathways and enzyme activities, making the compound useful in biochemical studies.
Comparison with Similar Compounds
- 1-Fluoro-4-nitrobenzene
- 1-Fluoro-4-methylbenzene
- 1-Fluoro-4-(aminomethyl)benzene
Comparison: 1-Fluoro-4-(nitromethyl)benzene is unique due to the presence of both a fluorine atom and a nitromethyl group. This combination imparts distinct chemical properties, such as increased reactivity in nucleophilic substitution reactions compared to 1-fluoro-4-nitrobenzene. Additionally, the nitromethyl group provides a site for further functionalization, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
1-fluoro-4-(nitromethyl)benzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO2/c8-7-3-1-6(2-4-7)5-9(10)11/h1-4H,5H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKIQQWYWDWKJQB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C[N+](=O)[O-])F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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